

An In-depth Technical Guide to the Physical and Chemical Properties of Chicanine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chicanin*

Cat. No.: B1248939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chicanine, a lignan compound isolated from the medicinal plant *Schisandra chinensis*, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Chicanine**, alongside detailed experimental protocols for its analysis and evaluation of its biological activity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Chicanine, also referred to as **(-)-Chicanine** or **Chicanin**, is a tetrahydrofuran lignan. While extensive experimental data on all of its physical and chemical properties is not readily available in the public domain, the following tables summarize the known and computed values.

Table 1: General and Chemical Properties of Chicanine

Property	Value	Source
IUPAC Name	4-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol	PubChem
Synonyms	(-)-Chicanine, (-)-Chicanin	PubChem
Molecular Formula	C ₂₀ H ₂₂ O ₅	PubChem
Molecular Weight	342.39 g/mol	PubChem
CAS Number	78919-28-5	TargetMol
Appearance	White solid	TargetMol
InChI	InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m1/s1	PubChem
InChIKey	JPDORDSJPIKURD-JJWOIWCPSA-N	PubChem
SMILES	C[C@H]1--INVALID-LINK--OCO3)C4=CC(=C(C=C4)O)O C">C@HC	PubChem

Table 2: Physicochemical Properties of Chicanine

Property	Value	Source
Melting Point	Not explicitly found for Chicanine. Related lignans from Schisandra have melting points in the range of 100-150°C.	General Knowledge
Boiling Point	Data not available	
Solubility	DMSO: 14 mg/mL (40.89 mM) (Sonication and heating are recommended)	TargetMol[1]
pKa	Data not available	
LogP (computed)	3.9	PubChem
Polar Surface Area (computed)	57.2 Å ²	PubChem
Refractive Index (computed)	1.613	PubChem
Molar Refractivity (computed)	93.4 cm ³	PubChem

Experimental Protocols

Isolation and Purification of Lignans from *Schisandra chinensis*

While a specific protocol for the isolation of **Chicanine** was not found, the following is a general procedure for the extraction and purification of lignans from *Schisandra chinensis*, which would be applicable for obtaining **Chicanine**.

Objective: To extract and purify lignan compounds from the dried fruits of *Schisandra chinensis*.

Materials:

- Dried and powdered fruits of *Schisandra chinensis*
- 95% Ethanol

- Petroleum ether
- Ethyl acetate
- n-Butanol
- Silica gel for column chromatography
- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
- Rotary evaporator

Procedure:

- Extraction:
 1. Macerate the dried, powdered fruits of *Schisandra chinensis* with 95% ethanol at room temperature.
 2. Repeat the extraction process three times to ensure maximum yield.
 3. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Solvent Partitioning:
 1. Suspend the crude extract in water.
 2. Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.
 3. The ethyl acetate fraction is typically enriched with lignans and should be collected for further purification.
- Chromatographic Purification:

1. Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
2. Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
3. Further purify the lignan-rich fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
4. Final purification of individual lignans, such as **Chicanine**, can be achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, typically a mixture of methanol and water or acetonitrile and water.

Structural Elucidation

The structure of an isolated lignan like **Chicanine** is elucidated using a combination of spectroscopic methods.

1. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and elemental composition of the compound.
- Method: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is typically used. The instrument provides a high-resolution mass spectrum from which the exact mass of the molecular ion can be determined, allowing for the calculation of the molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the carbon-hydrogen framework and the stereochemistry of the molecule.
- Methods:
 - ^1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
 - ^{13}C NMR: Provides information about the number and types of carbon atoms.

- 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are used to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), long-range correlations between protons and carbons (HMBC), and through-space correlations between protons (NOESY), which helps in assembling the complete structure and determining the relative stereochemistry.

3. Infrared (IR) Spectroscopy:

- Objective: To identify the functional groups present in the molecule.
- Method: The sample is analyzed using an IR spectrometer, and the resulting spectrum shows absorption bands corresponding to specific functional groups (e.g., hydroxyl, carbonyl, aromatic rings).

In Vitro Anti-inflammatory Activity Assay

The following protocol details the investigation of the anti-inflammatory effects of **Chicanine** on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).[\[2\]](#)[\[3\]](#)[\[4\]](#)

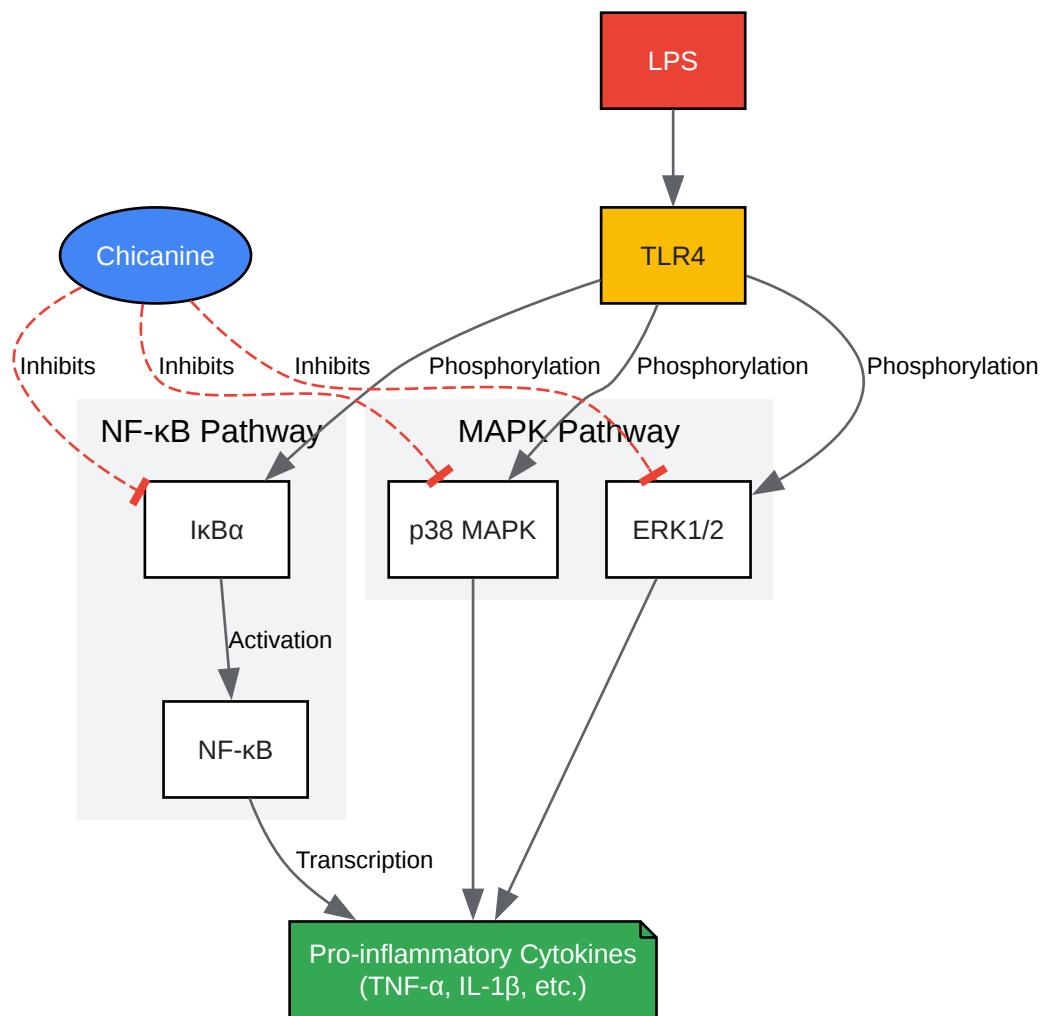
Objective: To determine the effect of **Chicanine** on the production of inflammatory mediators and to elucidate the underlying signaling pathways in RAW 264.7 cells.

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- **Chicanine** (dissolved in DMSO)
- Lipopolysaccharide (LPS) from *Escherichia coli*
- Griess reagent for nitric oxide (NO) assay
- ELISA kits for TNF- α , IL-1 β , and other relevant cytokines

- Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p38, p38, p-ERK1/2, ERK1/2, p-I κ B α , I κ B α , and a loading control like β -actin)

Procedure:

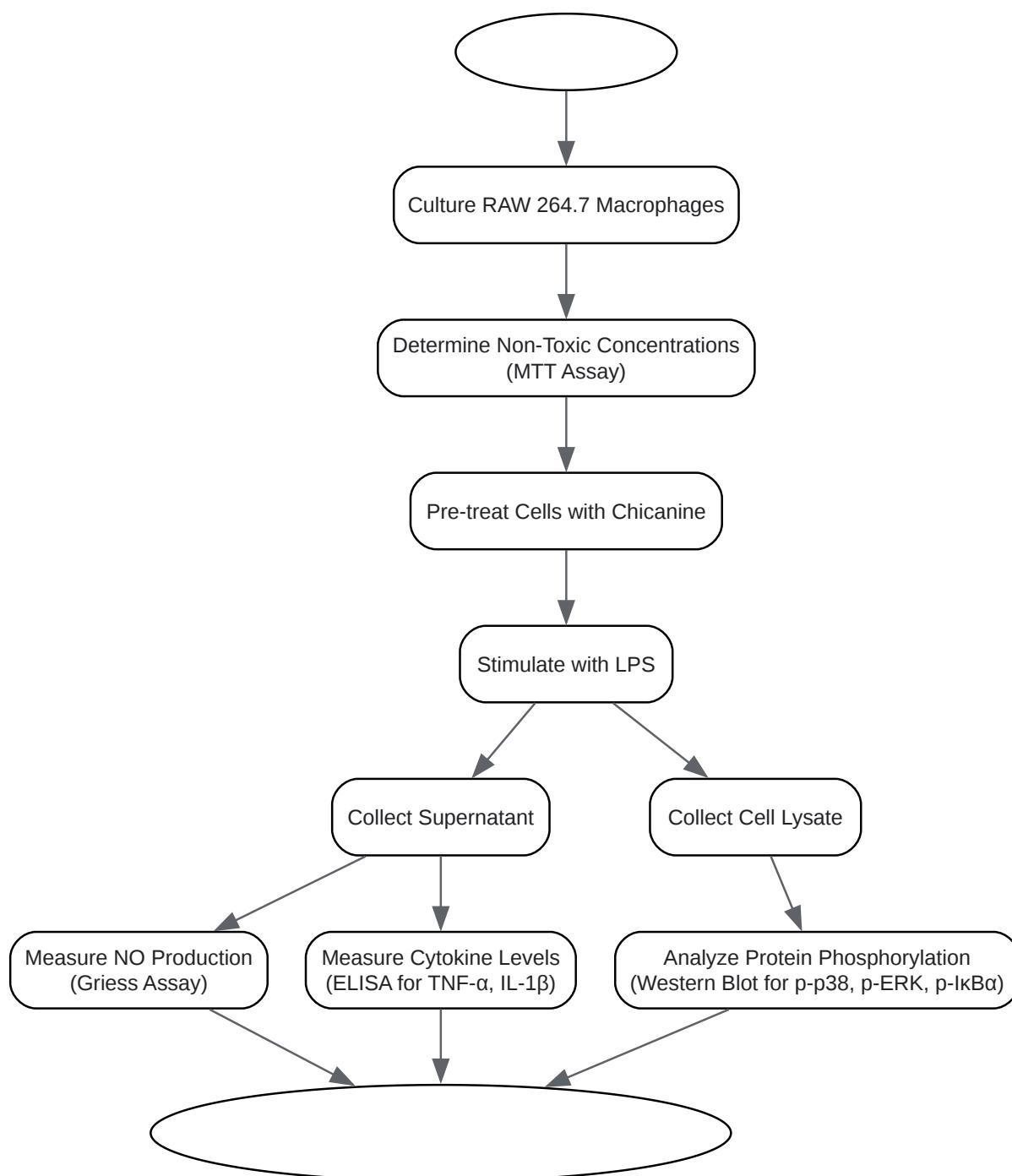

- Cell Culture:
 - Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Viability Assay (MTT Assay):
 - Seed RAW 264.7 cells in a 96-well plate.
 - Treat the cells with various concentrations of **Chicanine** for 24 hours.
 - Perform an MTT assay to determine the non-toxic concentrations of **Chicanine** to be used in subsequent experiments.
- Measurement of Nitric Oxide (NO) Production:
 - Seed RAW 264.7 cells in a 96-well plate.
 - Pre-treat the cells with non-toxic concentrations of **Chicanine** for 1 hour.
 - Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours.
 - Measure the nitrite concentration in the culture supernatant using the Griess reagent as an indicator of NO production.
- Measurement of Pro-inflammatory Cytokine Production:
 - Seed RAW 264.7 cells in a 24-well plate.
 - Pre-treat the cells with **Chicanine** for 1 hour, followed by stimulation with LPS for 24 hours.

- Collect the cell culture supernatant and measure the concentrations of TNF- α and IL-1 β using specific ELISA kits according to the manufacturer's instructions.
- Western Blot Analysis of Signaling Pathways:
 - Seed RAW 264.7 cells in a 6-well plate.
 - Pre-treat the cells with **Chicanine** for 1 hour, followed by stimulation with LPS for a shorter duration (e.g., 30 minutes) to observe phosphorylation events.
 - Lyse the cells and determine the protein concentration.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated and total p38 MAPK, ERK1/2, and I κ B α .
 - Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Chicanine

Chicanine exerts its anti-inflammatory effects by inhibiting the LPS-induced inflammatory response in macrophages.^{[2][3][4]} The proposed mechanism involves the downregulation of the TLR4-mediated MAPK and NF- κ B signaling pathways.



[Click to download full resolution via product page](#)

Proposed anti-inflammatory signaling pathway of **Chicanine**.

Experimental Workflow for Investigating Anti-inflammatory Activity

The following diagram illustrates the logical flow of experiments to assess the anti-inflammatory potential of **Chicanine**.

[Click to download full resolution via product page](#)

Workflow for evaluating the anti-inflammatory activity of **Chicanine**.

Conclusion

Chicanine is a promising natural product with demonstrated anti-inflammatory activity. This guide has summarized its known physical and chemical properties and provided detailed, generalized protocols for its isolation, characterization, and biological evaluation. The elucidation of its mechanism of action through the inhibition of the MAPK and NF-κB signaling pathways provides a solid foundation for further research into its therapeutic potential. Future studies should focus on obtaining more comprehensive experimental data for its physicochemical properties and exploring its efficacy in in vivo models of inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of chicanine on murine macrophage by down-regulating LPS-induced inflammatory cytokines in I κ B α /MAPK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of chicanine on murine macrophage by down-regulating LPS-induced inflammatory cytokines in I κ B α /MAPK/ERK signaling pathways [escholarship.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Chicanine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1248939#physical-and-chemical-properties-of-chicanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com